1-Ethynyl-3-(neopentyloxy)benzene

Description

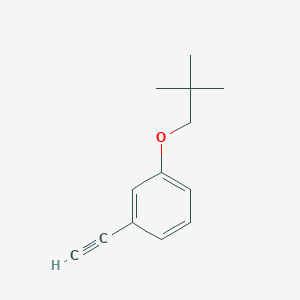

1-Ethynyl-3-(neopentyloxy)benzene is an aromatic compound featuring a benzene ring substituted with an ethynyl (-C≡CH) group at position 1 and a neopentyloxy (-OCH₂C(CH₃)₃) group at position 3. The neopentyloxy substituent, a bulky tertiary alkoxy group, confers significant steric hindrance and thermal stability, while the ethynyl group provides a reactive site for cross-coupling reactions (e.g., Sonogashira coupling) or polymerization.

The compound’s molecular formula is inferred as C₁₃H₁₆O (calculated molecular weight: ~188.27 g/mol). Its bulky neopentyloxy group likely enhances solubility in non-polar solvents compared to smaller alkoxy substituents, making it advantageous for applications in polymer chemistry or organic electronics.

Properties

IUPAC Name |

1-(2,2-dimethylpropoxy)-3-ethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-5-11-7-6-8-12(9-11)14-10-13(2,3)4/h1,6-9H,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKNAPUWSUHIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=CC(=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-(neopentyloxy)benzene typically involves the following steps:

Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Introduction of the Neopentyloxy Group: The neopentyloxy group can be introduced through a nucleophilic substitution reaction, where a neopentyl alcohol reacts with a suitable leaving group on the benzene ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-(neopentyloxy)benzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.

Substitution: Electrophiles such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

Oxidation: Formation of carbonyl compounds like aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

1-Ethynyl-3-(neopentyloxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-(neopentyloxy)benzene involves its interaction with molecular targets through its ethynyl and neopentyloxy groups. These interactions can influence various biochemical pathways, including enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethynyl-3-(neopentyloxy)benzene with structurally related aromatic ethynyl/alkoxy derivatives, emphasizing substituent effects on properties and reactivity:

*Inferred molecular formula and weight based on structural analogs.

Key Comparative Insights:

In contrast, 1-Ethynyl-3-(trifluoromethoxy)benzene has a smaller substituent but strong electron-withdrawing effects, favoring electrophilic substitution reactions .

Electronic Properties: Neopentyloxy is a weak electron-donating group, slightly activating the benzene ring toward electrophilic substitution. This contrasts with trifluoromethoxy (electron-withdrawing), which deactivates the ring and directs reactivity to specific positions . Phenoxy substituents (e.g., in 1-Ethynyl-3-phenoxybenzene) allow resonance stabilization, altering electronic spectra compared to aliphatic alkoxy groups .

Applications: this compound: Suited for high-temperature polymer synthesis (e.g., polyacetylenes) due to thermal stability . 1-Ethynyl-3-(4-methoxyphenoxy)benzene: Used in photoelectron spectroscopy studies, where substituent bulk influences ionization potentials . 1-Bromo-3-(neopentyloxy)benzene: Serves as a precursor for functionalized aromatics via cross-coupling reactions .

Solubility and Stability: Neopentyloxy derivatives exhibit better solubility in non-polar solvents (e.g., toluene, hexane) than methoxyphenoxy analogs, which require polar aprotic solvents . Trifluoromethoxy-substituted compounds show higher chemical inertness but lower thermal stability compared to neopentyloxy derivatives .

Research Findings and Data

- Photoelectron Spectroscopy : Ethynyl-substituted benzenes with bulky groups (e.g., neopentyloxy) exhibit distinct photoelectron spectra due to altered electron density distributions. For instance, reduced contribution from resonance structures is observed compared to phenylethynyl analogs .

- Reactivity in Cross-Coupling: Neopentyloxy’s steric bulk slows down Sonogashira coupling rates compared to smaller substituents like ethoxy or methoxy .

- Thermal Analysis : Branched alkoxy groups (e.g., neopentyloxy) enhance decomposition temperatures by ~50°C compared to linear alkoxy chains, as inferred from analogous compounds .

Notes

- Experimental validation is recommended.

- Applications in polymer chemistry are hypothesized based on ethynyl reactivity and neopentyloxy stability; further studies are needed to confirm performance.

- Safety and handling data (e.g., GHS classification) are unavailable for this compound but should be prioritized in future work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.